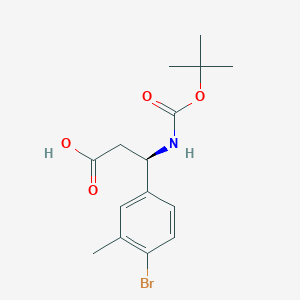![molecular formula C9H16ClF2NO B13627567 5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride involves multiple steps. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent. The starting compound, typically a ketone, undergoes fluorination to yield the difluoro derivative . The reaction conditions often involve stirring the mixture in a solvent such as dichloromethane (CH₂Cl₂) for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents like DAST.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the spirocyclic scaffold.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the spirocyclic scaffold, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5,5-Difluoro-9-oxa-1-azaspiro[5
Medicinal Chemistry: It has shown high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions.
Industry: Its potential as a precursor for the synthesis of various bioactive molecules is being explored.
Mecanismo De Acción
The mechanism of action of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drug development .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H16ClF2NO |
|---|---|
Peso molecular |
227.68 g/mol |
Nombre IUPAC |
5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)2-1-5-12-8(9)3-6-13-7-4-8;/h12H,1-7H2;1H |
Clave InChI |
HGNPVPKRCNBXAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(CCOCC2)NC1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


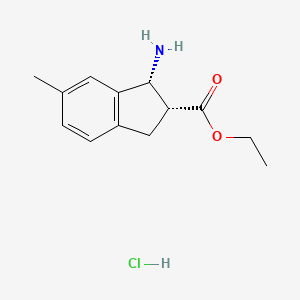
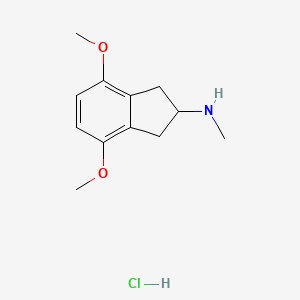
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
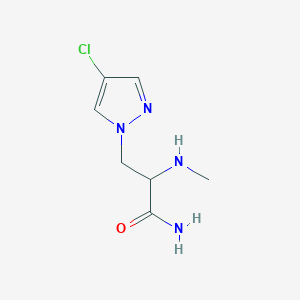

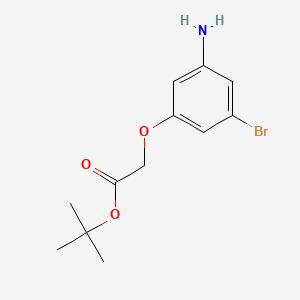

![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
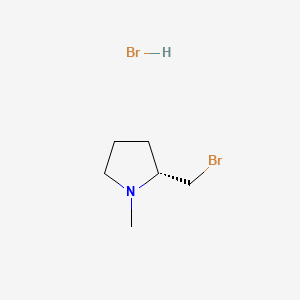


![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)

